Cas no 90091-33-1 (N-(2-aminoethyl)-4-nitrobenzenesulfonamide)

N-(2-aminoethyl)-4-nitrobenzenesulfonamide 化学的及び物理的性質
名前と識別子
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- CBDivE_007249
- N-(2-aminoethyl)-4-nitrobenzenesulfonamide
- N-(2-AMINOETHYL)-4-NITROBENZENE-1-SULFONAMIDE
- benzenesulfonamide, N-(2-aminoethyl)-4-nitro-
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- インチ: 1S/C8H11N3O4S/c9-5-6-10-16(14,15)8-3-1-7(2-4-8)11(12)13/h1-4,10H,5-6,9H2
- InChIKey: DXLZVBZGJRLYQR-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)[N+](=O)[O-])(NCCN)(=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 324
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 126
N-(2-aminoethyl)-4-nitrobenzenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-58686-0.1g |
N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide |
90091-33-1 | 0.1g |
$339.0 | 2023-02-09 | ||
Enamine | EN300-58686-1.0g |
N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide |
90091-33-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-58686-0.5g |
N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide |
90091-33-1 | 0.5g |
$370.0 | 2023-02-09 | ||
Enamine | EN300-58686-5.0g |
N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide |
90091-33-1 | 5.0g |
$1115.0 | 2023-02-09 | ||
Enamine | EN300-58686-10.0g |
N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide |
90091-33-1 | 10.0g |
$1654.0 | 2023-02-09 | ||
Enamine | EN300-58686-2.5g |
N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide |
90091-33-1 | 2.5g |
$754.0 | 2023-02-09 | ||
Enamine | EN300-58686-0.05g |
N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide |
90091-33-1 | 0.05g |
$323.0 | 2023-02-09 | ||
Enamine | EN300-58686-0.25g |
N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide |
90091-33-1 | 0.25g |
$354.0 | 2023-02-09 |
N-(2-aminoethyl)-4-nitrobenzenesulfonamide 関連文献
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
N-(2-aminoethyl)-4-nitrobenzenesulfonamideに関する追加情報
N-(2-aminoethyl)-4-nitrobenzenesulfonamide (CAS No. 90091-33-1): An Overview
N-(2-aminoethyl)-4-nitrobenzenesulfonamide (CAS No. 90091-33-1) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential in various therapeutic and diagnostic contexts. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the research and development of N-(2-aminoethyl)-4-nitrobenzenesulfonamide.
The chemical structure of N-(2-aminoethyl)-4-nitrobenzenesulfonamide consists of a sulfonamide group attached to a nitrobenzene ring, with an aminoethyl side chain. This combination of functional groups imparts distinct physicochemical properties to the molecule, making it suitable for a wide range of applications. The sulfonamide moiety is known for its ability to form hydrogen bonds and interact with biological targets, while the nitro group contributes to the compound's electronic and steric properties.
In terms of synthesis, N-(2-aminoethyl)-4-nitrobenzenesulfonamide can be prepared through several routes. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-aminoethanol in the presence of a base such as triethylamine. This reaction typically proceeds via nucleophilic substitution, leading to the formation of the desired product. Recent advancements in green chemistry have also explored more environmentally friendly synthesis methods, such as using microwave-assisted reactions or catalysts that minimize waste and energy consumption.
The biological activities of N-(2-aminoethyl)-4-nitrobenzenesulfonamide have been extensively studied in various contexts. One notable application is its use as a probe in enzyme inhibition studies. The compound has been shown to selectively inhibit certain enzymes involved in metabolic pathways, making it a valuable tool for understanding enzyme function and mechanism. For instance, research has demonstrated that N-(2-aminoethyl)-4-nitrobenzenesulfonamide can inhibit sulfotransferases, which are enzymes responsible for catalyzing the transfer of sulfate groups from adenosine 3',5'-phosphosulfate (PAPS) to various acceptor molecules.
Moreover, N-(2-aminoethyl)-4-nitrobenzenesulfonamide has shown promise in the development of novel therapeutics. Studies have indicated that this compound exhibits anti-inflammatory properties by modulating the activity of key inflammatory mediators. In particular, it has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that N-(2-aminoethyl)-4-nitrobenzenesulfonamide could be a potential candidate for treating inflammatory diseases.
In addition to its therapeutic potential, N-(2-aminoethyl)-4-nitrobenzenesulfonamide has also been explored for its diagnostic applications. The compound's ability to interact with specific biological targets makes it useful as a fluorescent probe or imaging agent. For example, recent research has demonstrated that conjugates of N-(2-aminoethyl)-4-nitrobenzenesulfonamide with fluorescent dyes can be used to visualize cellular processes in real-time, providing valuable insights into disease mechanisms and drug efficacy.
The safety profile of N-(2-aminoethyl)-4-nitrobenzenesulfonamide is another important aspect to consider. Preclinical studies have generally shown that the compound is well-tolerated at therapeutic doses, with minimal toxicity observed in animal models. However, further research is needed to fully understand its long-term effects and potential side effects in humans.
In conclusion, N-(2-aminoethyl)-4-nitrobenzenesulfonamide (CAS No. 90091-33-1) is a multifaceted compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable tool for enzyme inhibition studies, anti-inflammatory drug development, and diagnostic imaging. As research in these areas continues to advance, the potential uses and benefits of N-(2-aminoethyl)-4-nitrobenzenesulfonamide are likely to expand further.
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